2-[3-(Trifluoromethyl)phenyl]propan-2-amine
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is a derivative of amphetamine, and is structurally similar to other amphetamine derivatives such as methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA). It is designed to increase the level of the neurotransmitter serotonin, a chemical that regulates mood, appetite, and other functions .
Synthesis Analysis
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further attached to a propan-2-amine group .Chemical Reactions Analysis
The compound undergoes various reactions. For instance, it reacts with benzoyl chloride and potassium cyanide in the Reissert-Henze reaction to form 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-1-carbonitrile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.2 and is a liquid at room temperature .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-[3-(Trifluoromethyl)phenyl]propan-2-amine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . For instance, Fluoxetine, an antidepressant drug used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder, contains a trifluoromethyl group .
Antimicrobial Applications
Compounds containing the trifluoromethyl group have been studied for their antimicrobial properties . However, more research is needed to fully understand the potential of “2-[3-(Trifluoromethyl)phenyl]propan-2-amine” in this field.
Synthesis of Other Compounds
“2-[3-(Trifluoromethyl)phenyl]propan-2-amine” can serve as a building block in the synthesis of other complex organic compounds . It can be used to create a variety of structures, which can then be used in further research and applications.
Catalyst in Chemical Reactions
The trifluoromethyl group can act as a catalyst in certain chemical reactions . This can help improve the efficiency and selectivity of these reactions.
Research in Fluorine Chemistry
The trifluoromethyl group is of significant interest in the field of organo-fluorine chemistry . Studying compounds like “2-[3-(Trifluoromethyl)phenyl]propan-2-amine” can provide insights into the unique properties and behaviors of fluorine-containing compounds .
Development of New Drugs
The trifluoromethyl group is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, “2-[3-(Trifluoromethyl)phenyl]propan-2-amine” could potentially be used in the development of new drugs.
Mechanism of Action
Target of Action
The primary target of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions .
Mode of Action
2-[3-(Trifluoromethyl)phenyl]propan-2-amine interacts with its target by binding to the serotonin reuptake transporter protein , thereby inhibiting the reuptake of serotonin . This results in an increased level of serotonin in the synaptic cleft, leading to greater serotonin receptor activation .
Biochemical Pathways
The increased levels of serotonin lead to enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This can affect various biochemical pathways related to mood regulation, sleep, and appetite.
Safety and Hazards
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWNHBRMASMGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153390-61-5 |
Source
|
Record name | 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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